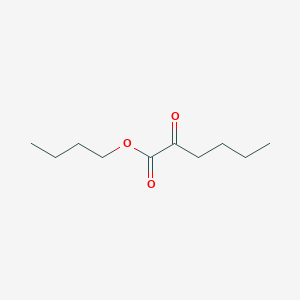

Butyl 2-oxohexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

butyl 2-oxohexanoate |

InChI |

InChI=1S/C10H18O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

OZNUERXLIINFGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 2 Oxohexanoate and Analogues

Chemical Synthesis Approaches

The chemical synthesis of oxohexanoates, including butyl 2-oxohexanoate (B1239944), is built upon fundamental organic reactions. These methods involve the construction of the carbon backbone and the introduction or modification of the required functional groups, namely the ester and ketone moieties.

Esterification from 2-Oxohexanoic Acid Derivatives

The most direct route to synthesizing butyl 2-oxohexanoate is through the esterification of its corresponding carboxylic acid, 2-oxohexanoic acid. nih.gov This α-keto acid serves as the immediate precursor, reacting with butanol to form the target ester. mdpi.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires heating to drive the equilibrium towards the product.

Alternatively, to achieve higher yields and avoid the equilibrium limitations of direct esterification, more reactive derivatives of 2-oxohexanoic acid can be employed. The conversion of the carboxylic acid to an acyl chloride, for instance using thionyl chloride, followed by reaction with butanol, provides an effective, though multi-step, pathway to the α-keto ester. mdpi.com Similarly, Friedel-Crafts acylation using ethyl oxalyl chloride on aromatic hydrocarbons is a known method for producing aryl α-keto esters. mdpi.com

Michael Addition Strategies in Oxohexanoate Synthesis

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of oxohexanoate structures, particularly 5-oxohexanoates. chemistrysteps.com This strategy typically involves the reaction of a nucleophile, such as an enolate derived from a ketone, with an α,β-unsaturated carbonyl compound. chemistrysteps.com

For the synthesis of butyl 5-oxohexanoate (B1238966), a common approach is the reaction between acetone (B3395972) and butyl acrylate (B77674). google.com The challenge in this reaction is the potential for the self-polymerization of the acrylate monomer, which is often inhibited by acidic compounds that can neutralize basic catalysts. google.com To overcome this, catalysts possessing both acidic and basic centers, such as potassium hydrogen phosphate (B84403) (K₂HPO₄) or diethylamine (B46881) hydrochloride, have been successfully employed, leading to high selectivity for the Michael addition product. google.com Another reported method uses primary amines as catalysts for the reaction between acetone and acrylic acid esters to generate 5-oxohexanoic acid esters. google.com These reactions provide a direct route to the 5-oxoester backbone. google.comgoogle.comchalmers.se

Ring-Opening and Retro-Claisen Fragmentation Pathways for Oxohexanoate Formation

A more intricate and elegant strategy for the formation of 5-oxohexanoates involves a sequence of ring-opening and retro-Claisen fragmentation. chalmers.se This method utilizes dihydropyranones as key intermediates. The dihydropyranones can be synthesized via N-heterocyclic carbene (NHC) catalysis. chalmers.se

The subsequent reaction sequence is a formal addition of acetone to unactivated Michael acceptors. chalmers.se This process is catalyzed to furnish 5-oxohexanoates and their corresponding amides in good to excellent yields. chalmers.se The mechanism proceeds through the opening of the dihydropyranone ring followed by a retro-Claisen fragmentation, which cleaves a carbon-carbon bond to generate the final linear 5-oxohexanoate product. chalmers.sethieme-connect.com This pathway showcases a sophisticated use of tandem reactions to construct the target molecule.

Multi-Step Conversions and Functional Group Interconversions for this compound Precursors

The synthesis of α-keto esters like this compound can also be accomplished through various multi-step sequences that rely on functional group interconversions (FGI). tandfonline.comias.ac.innumberanalytics.com FGI is a strategic approach where one functional group is converted into another to facilitate a desired synthetic transformation. ias.ac.innumberanalytics.com

General methods for α-keto ester synthesis that fall under this category include:

Oxidation of α-hydroxy esters: The corresponding α-hydroxy ester of this compound can be oxidized using mild oxidizing agents to yield the target α-keto ester. fiveable.me

Reaction with Oxalic Ester Derivatives: The coupling of Grignard reagents or organolithium reagents with derivatives of oxalic esters, such as ethyl 2-pyridyl oxalate (B1200264) or monoethyloxalic acid-N-methoxy-N-methylamide, provides a versatile route to α-keto esters. researchgate.netscispace.com

Ozonolysis: The ozonolysis of specific alkene precursors, followed by a workup, can also lead to the formation of α-keto esters. researchgate.net

These routes often require multiple synthetic steps, including the use of protecting groups, to manage the reactivity of different functional groups within the molecule. tandfonline.comresearchgate.netgoogle.com For example, the synthesis of (S)-2,6-diamino-5-oxohexanoic acid from L-2-aminoadipic acid is achieved through a four-step process involving the strategic use of protecting groups. google.com

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. core.ac.uk Enzyme-catalyzed reactions are particularly valuable for producing chiral compounds, such as hydroxylated oxohexanoates, which are important intermediates in the pharmaceutical industry. core.ac.ukresearchgate.net

Enzymatic Reduction of Keto-Ester Precursors

The enantioselective reduction of a ketone is a key transformation in the synthesis of chiral hydroxylated oxohexanoates. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are commonly used enzymes for this purpose, often requiring a cofactor such as NADPH or NADH. mdpi.com

A significant application is the synthesis of chiral building blocks for statin drugs. For instance, the highly regio- and stereoselective reduction of a β,δ-diketo ester, tert-butyl 6-chloro-3,5-dioxohexanoate, is achieved using an ADH from Lactobacillus brevis. annualreviews.org This reaction yields the enantiopure tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a key intermediate for the cholesterol-lowering drug atorvastatin (B1662188). annualreviews.org

Another example is the enantioselective reduction of ethyl 5-oxohexanoate to produce ethyl-(S)-5-hydroxyhexanoate, a key chiral intermediate for anti-Alzheimer's drugs. core.ac.ukresearchgate.netmdpi.com This transformation has been successfully carried out using the microorganism Pichia methanolica, which provides the necessary enzymatic machinery for the reduction, achieving high yields and excellent enantiomeric excess. core.ac.ukresearchgate.netmdpi.com

The table below summarizes key findings in the biocatalytic reduction of keto-ester precursors to form hydroxylated oxohexanoates.

| Enzyme/Microorganism | Substrate | Product | Key Outcomes |

| Alcohol Dehydrogenase (ADH) from Lactobacillus brevis | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 72% yield, >99.5% enantiomeric excess (e.e.). annualreviews.org |

| Pichia methanolica SC 16116 | Ethyl 5-oxohexanoate | Ethyl-(S)-5-hydroxyhexanoate | 80-90% yield, >95% e.e. core.ac.ukresearchgate.netmdpi.com |

| Ketoreductase (KRED1001) with glucose dehydrogenase for cofactor regeneration | A ketoester (compound 55) | (R)-hydroxy ester (compound 54) | 82% isolated yield, >99.5% e.e. for the corresponding hydroxy acid. mdpi.comnih.gov |

| Hansenula polymorpha SC 13865 | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | >80% yield, >94% e.e. nih.gov |

These biocatalytic methods highlight the advantages of using enzymes in organic synthesis, particularly for producing complex, stereochemically defined molecules that are difficult to access through purely chemical routes. core.ac.uk

Chemoenzymatic Strategies in Chiral Oxoester Synthesis

Chemoenzymatic synthesis combines the strengths of chemical and biological catalysis to construct complex chiral molecules with high precision. This approach is particularly effective for producing chiral α-hydroxy esters, which are valuable synthetic intermediates. A common strategy involves the chemical synthesis of a prochiral ketone followed by an enantioselective enzymatic reduction to yield the desired chiral alcohol.

A variety of enzymes are employed for these transformations. Alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and lipases are frequently utilized. For instance, a two-step chemoenzymatic process can be used to prepare chiral alcohols where a prochiral ketone is first synthesized chemically and then reduced enantioselectively using an ADH from Lactobacillus kefir, achieving high yields (up to 98%) and excellent enantiomeric excess (95–>99%) aurigeneservices.com. Similarly, in the synthesis of Apremilast, a key chiral alcohol intermediate was produced via two different enzymatic methods: the bioreduction of a ketone using ketoreductase KRED-P2-D12 and the kinetic resolution of a racemic acetate (B1210297) using lipase (B570770) from Aspergillus niger acs.org.

More integrated approaches, known as one-pot syntheses, combine chemical and enzymatic steps in a single vessel. One such strategy for creating α-hydroxy half-esters involves an asymmetric organic-chemistry.orgresearchgate.net-Wittig rearrangement catalyzed by a calcium complex, followed by in-situ hydrolysis mediated by porcine liver esterase Current time information in Powiat rzeszowski, PL.. This tandem reaction enhances the enantiomeric purity of the final product compared to a stepwise approach Current time information in Powiat rzeszowski, PL.. Advanced strategies also include the use of enzyme cascades, where multiple enzymes work sequentially. For example, a combination of ene-reductases (EReds) and imine reductases (IReds) can be used to synthesize chiral amines containing two stereogenic centers from α,β-unsaturated ketones with high stereoselectivity acs.org.

The enantioselective reduction of oxoesters is a cornerstone of this field. The microbial reduction of ethyl-5-oxohexanoate to (S)-5-hydroxyhexanoate using Pichia methanolica yields the product with 80-90% yield and over 95% enantiomeric excess nih.govthieme-connect.de. Likewise, reductases isolated from Streptomyces thermocyaneoviolaceus have shown the ability to reduce various α-keto esters, including 2-oxohexanoate, to their corresponding (S)-hydroxy esters colorado.edu.

Table 1: Examples of Chemoenzymatic Strategies in Chiral Synthesis

| Starting Material / Precursor | Enzyme(s) / Chemical Catalyst | Product | Key Features | Citations |

|---|---|---|---|---|

| Prochiral α-halogenated ketones | Alcohol Dehydrogenase (from Lactobacillus kefir) | Chiral α-halogenated secondary alcohols | High yield (up to 98%) and enantiomeric excess (>99%) | aurigeneservices.com |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | Ketoreductase KRED-P2-D12 | (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | 48% conversion, 93% enantiomeric excess | acs.org |

| Dimethyl (E)-2-((3-(3-chlorophenyl)allyl)oxy)malonate | Ca2+ catalyst, Porcine Liver Esterase | 3-(3-Chlorophenyl)-2-hydroxy-2-(methoxycarbonyl)pent-4-enoic acid | One-pot organic-chemistry.orgresearchgate.net-Wittig rearrangement and enzymatic hydrolysis | Current time information in Powiat rzeszowski, PL. |

| Ethyl-5-oxohexanoate | Pichia methanolica | Ethyl-(S)-5-hydroxyhexanoate | 80-90% yield, >95% enantiomeric excess | nih.govthieme-connect.de |

| Ethyl 2-oxoheptanoate | α-Keto ester reductase (from S. thermocyaneoviolaceus) | (S)-hydroxy ester | High activity toward aliphatic α-keto esters with long alkyl chains | colorado.edu |

Continuous Flow Bioreactor Systems for Oxoester Transformations

The implementation of biocatalytic processes on an industrial scale is greatly enhanced by the use of continuous flow bioreactor systems. These systems offer significant advantages over traditional batch reactors, including improved efficiency, better process control, easier scalability, and the potential for enzyme reuse, which lowers production costs.

A key technology in this area is the use of immobilized enzymes within the reactor. Enzymes are fixed onto a solid support, which allows the reaction mixture to flow past continuously while the enzyme is retained for repeated use. This setup is particularly well-suited for transformations like the reduction of oxoesters.

Process conditions can be further optimized using multiphase systems. For instance, a patented process for the enantioselective enzymatic reduction of hydroxy keto-compounds, such as tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, is preferably carried out in an aqueous-organic two-phase system beilstein-journals.org. This allows for high substrate concentrations while maintaining a favorable environment for the enzyme, which resides in the aqueous phase beilstein-journals.org.

Directed Evolution and Enzyme Engineering for Enhanced Oxoester Biocatalysis

While naturally occurring enzymes offer remarkable catalytic properties, they are often not perfectly suited for industrial applications, which may involve non-natural substrates, high substrate concentrations, or harsh reaction conditions. Directed evolution and enzyme engineering are powerful tools used to tailor enzymes, enhancing their activity, stability, and selectivity for specific transformations, including oxoester biocatalysis.

Directed evolution mimics natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, screening these variants for the desired property, and using the best-performing variants as parents for the next round of evolution. This iterative process can lead to dramatic improvements in enzyme performance.

A landmark example of this approach is the development of a transaminase for the manufacture of the antidiabetic drug sitagliptin (B1680988) nih.gov. Scientists started with an enzyme that had the correct catalytic machinery but no detectable activity towards the bulky prositagliptin ketone. Through a strategy of substrate walking, computational modeling, and multiple rounds of directed evolution, they engineered a highly active and stereoselective enzyme suitable for large-scale manufacturing nih.gov. This engineered biocatalyst replaced a rhodium-catalyzed hydrogenation process, resulting in a more efficient, economical, and environmentally friendly synthesis nih.gov.

Similar strategies have been applied to other enzyme classes. Codexis engineered an alcohol dehydrogenase (ADH) through several rounds of directed evolution to accept a bulky, poly-functionalized keto-ester substrate for the synthesis of an intermediate for Montelukast nih.gov. The final engineered enzyme was robust enough to function at high substrate concentrations (100 g/L) in a mixture of organic solvents nih.gov. Other examples include the development of mutant variants of the ene-reductase OPR1 to improve stereoselectivity in the reduction of β-cyanoacrylate esters nih.gov and the use of a recombinant ADH from Lactobacillus brevis (recLBADH) for the dynamic kinetic resolution of a substituted 3,5-dioxohexanoate semanticscholar.org.

Table 2: Examples of Engineered Enzymes for Enhanced Biocatalysis

| Original Enzyme/Class | Engineering Strategy | Target Substrate/Reaction | Improvement/Outcome | Citations |

|---|---|---|---|---|

| Transaminase (from Arthrobacter sp.) | Directed Evolution, Substrate Walking | Prositagliptin ketone | Created high activity and >99.95% ee for a previously unreactive substrate | nih.gov |

| Alcohol Dehydrogenase (ADH) | Directed Evolution | (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate | Enabled use at high substrate load (100 g/L) in organic solvent | nih.gov |

| Ene-reductase OPR1 | Site-directed Mutagenesis | β-cyanoacrylate esters | Improved stereoselectivity and conversion | nih.gov |

| ADH from Lactobacillus brevis | Gene Cloning and Overexpression in E. coli | tert-Butyl 4-methyl-3,5-dioxohexanoate | Efficient dynamic kinetic resolution to introduce two stereogenic centers | semanticscholar.org |

| Amino Acid Dehydrogenases | Enzyme Engineering | α-ketoacids | Enabled reductive amination of diverse ketone substrates | nih.gov |

Photochemical Synthetic Routes to Oxoacids and Related Compounds

Photochemical synthesis, which utilizes light to initiate chemical reactions, offers unique pathways to complex molecules that can be inaccessible through traditional thermal methods. The absorption of photons generates electronically excited states, producing reactive intermediates that can undergo a variety of useful transformations nih.gov. These methods are increasingly applied to the synthesis of oxoacids and their derivatives.

A prominent strategy involves the generation of acyl radicals from various precursors under visible-light photoredox catalysis. These acyl radicals can then participate in coupling reactions to form ketones and keto esters. For example, α-ketoacids can undergo photocatalytic decarboxylation to form aroyl radicals. These radicals readily add to α,β-unsaturated esters, ketones, and other Michael acceptors to produce 1,4-dicarbonyl compounds in good yields nih.gov. Similarly, a photocatalytic methodology allows for the synthesis of γ-ketoesters from α-ketoacids and maleic anhydrides through a dual decarboxylative strategy, with CO₂ as the only byproduct organic-chemistry.org.

Another approach involves the photo-Fenton reaction, which uses iron ions and hydrogen peroxide to generate highly reactive hydroxyl radicals under light irradiation tandfonline.com. This process can be used to synthesize α-keto acids from other organic precursors. For instance, the complexation of an Fe(III) species with an organic acid can lead to a photoinduced electron transfer, generating Fe(II) and an anion radical that can be further oxidized to form a keto acid acs.org. Research has shown that the photolysis of α-keto acids catalyzed by Fe³⁺ can be a major transformation pathway in aqueous environments acs.org.

The direct photochemical reaction of oxoacids in aqueous solution can also lead to the formation of more complex molecules. The photolysis of amphiphilic α-keto acids generates organic radicals that can recombine to form covalently bonded dimers and trimers, effectively building molecular complexity from simpler starting materials nih.gov. These light-driven methods, often performed under mild conditions, represent a powerful and sustainable tool for constructing the oxoacid and oxoester frameworks.

Mechanistic Organic Chemistry of Butyl 2 Oxohexanoate

Reaction Mechanism Elucidation for Keto-Ester Transformations

The chemical transformations of butyl 2-oxohexanoate (B1239944) are dictated by the electrophilic nature of its two carbonyl carbons and the acidity of the α-protons. Understanding these transformations requires a detailed examination of the underlying reaction mechanisms.

The butyl ester group of butyl 2-oxohexanoate can be cleaved through hydrolysis or converted to a different ester via transesterification, with mechanisms that are typically catalyzed by acid or base.

Acid-Catalyzed Hydrolysis and Transesterification: Under acidic conditions, the hydrolysis of simple alkyl esters like this compound proceeds through a nucleophilic acyl substitution mechanism, commonly designated as A-AC-2. bham.ac.uk This notation indicates an acid-catalyzed, acyl-oxygen cleavage, bimolecular process. The mechanism involves several equilibrium steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. bham.ac.uklibretexts.org

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the alkoxy oxygen atoms, turning the butoxy group into a good leaving group (butanol). libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group (butanol). libretexts.org

Deprotonation: The protonated carboxylic acid product is deprotonated, regenerating the acid catalyst. libretexts.org

Transesterification follows an analogous acid-catalyzed pathway (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), where an alcohol molecule serves as the nucleophile instead of water. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com

Base-Promoted Hydrolysis and Transesterification: In the presence of a strong base, such as hydroxide (B78521), the hydrolysis (saponification) of the ester occurs via a different nucleophilic acyl substitution pathway. This reaction is considered base-promoted rather than catalyzed because the base is consumed stoichiometrically. libretexts.org

Nucleophilic Addition: The hydroxide ion, a strong nucleophile, directly attacks the ester carbonyl carbon. libretexts.org

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate. libretexts.org

Elimination: The intermediate collapses, expelling the butoxide ion (CH₃(CH₂)₃O⁻) as the leaving group and forming 2-oxohexanoic acid. libretexts.org

Deprotonation: In the final, irreversible step, the strongly basic butoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and butanol. This step drives the reaction to completion. libretexts.orgchemistrysteps.com

Base-catalyzed transesterification proceeds similarly, with an alkoxide ion acting as the nucleophile in a two-step addition-elimination sequence. masterorganicchemistry.com

| Mechanism Feature | Acid-Catalyzed Hydrolysis (A-AC-2) | Base-Promoted Hydrolysis (Saponification) |

| Catalyst/Reagent | Catalytic H⁺ | Stoichiometric OH⁻ |

| Initial Step | Protonation of carbonyl oxygen bham.ac.uk | Nucleophilic attack on carbonyl carbon libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) bham.ac.uk | Strong (e.g., ⁻OH, ⁻OR) libretexts.org |

| Key Intermediate | Positively charged tetrahedral intermediate bham.ac.uk | Negatively charged tetrahedral intermediate libretexts.org |

| Reversibility | Reversible equilibrium chemistrysteps.com | Irreversible due to final deprotonation step chemistrysteps.com |

| Products | Carboxylic acid + Alcohol chemistrysteps.com | Carboxylate salt + Alcohol libretexts.org |

This compound possesses two electrophilic carbonyl centers: the C2-keto group and the C1-ester group. The C2-ketone is generally more reactive towards nucleophiles than the C1-ester. libretexts.org This difference in reactivity is due to the ester's alkoxy group (-OBu), which can donate electron density through resonance, making the ester carbonyl carbon less electrophilic compared to the ketone carbonyl, which is only flanked by alkyl groups.

Nucleophilic addition to a carbonyl group can proceed via two primary mechanisms depending on the reaction conditions. libretexts.org

Nucleophilic Addition-Protonation (Basic/Neutral Conditions): A strong nucleophile (Nu⁻) directly attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, transferring the electrons to the oxygen and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent (like water or alcohol) yields the final addition product. libretexts.orgchemguide.co.uk This is the typical pathway for reactions with strong nucleophiles like Grignard reagents or hydrides. libretexts.org

Electrophilic Addition-Protonation (Acidic Conditions): Under acidic conditions, the carbonyl oxygen is first protonated by an acid (H⁺). libretexts.org This protonation creates a resonance-stabilized carbocation, rendering the carbonyl carbon much more electrophilic. A weak nucleophile can then attack this activated carbon, followed by deprotonation to give the final product. libretexts.org

When reacting with a nucleophile like a Grignard reagent (R-MgX), the more reactive ketone carbonyl of this compound reacts first. masterorganicchemistry.com Addition of one equivalent of the Grignard reagent leads to the formation of a tertiary alcohol at the C2 position after an acidic workup. If two or more equivalents of the Grignard reagent are used, the first equivalent adds to the ketone, and subsequent equivalents can add to the less reactive ester. The reaction with the ester proceeds via nucleophilic acyl substitution to first form a new ketone, which is highly reactive and immediately attacked by another equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol at the C1 position as well. libretexts.orgmasterorganicchemistry.com

| Carbonyl Group | Relative Reactivity | Reason | Product with 1 eq. R-MgX |

| C2-Ketone | Higher | More electrophilic carbon; less steric hindrance. libretexts.org | Tertiary alcohol at C2 |

| C1-Ester | Lower | Resonance donation from alkoxy group reduces electrophilicity. libretexts.org | No reaction (preferential attack at ketone) |

The keto group in this compound is susceptible to both reduction and oxidation reactions, which are fundamental transformations in organic synthesis.

Reduction Pathways: The selective reduction of the ketone in the presence of the ester can be achieved using mild reducing agents.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose. The mechanism is a nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic keto-carbonyl carbon. chemguide.co.uk This forms a tetrahedral alkoxide intermediate, which is then protonated during workup (e.g., by adding water or dilute acid) to yield the secondary alcohol, butyl 2-hydroxyhexanoate. chemguide.co.uk Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and would typically reduce both the ketone and the ester group to form a diol (hexane-1,2-diol). libretexts.org

Enzymatic Reduction: Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of the keto group. rsc.orgfrontiersin.org The mechanism involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon. A catalytic acid residue (often a tyrosine) in the enzyme's active site protonates the carbonyl oxygen simultaneously, leading to the formation of a chiral alcohol with high enantiomeric excess. rsc.org

Oxidation Pathways: While ketones are generally resistant to oxidation without C-C bond cleavage, specific reactions can oxidize the keto group or the adjacent carbon.

Baeyer-Villiger Oxidation: This reaction uses a peroxyacid (RCO₃H) to convert a ketone into an ester. The mechanism involves the nucleophilic addition of the peroxyacid to the ketone's carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. unipd.it This is followed by a concerted rearrangement where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous expulsion of a carboxylate leaving group. For an unsymmetrical ketone like the one in this compound, the group with the higher migratory aptitude (generally the more substituted carbon) moves. This would lead to the insertion of an oxygen atom between the C2 and C3 carbons.

α-Hydroxylation: The carbon alpha to the keto group (C3) can be hydroxylated. Metal-free methods using oxidants like meta-chloroperoxybenzoic acid (mCPBA) in suitable solvents can achieve this transformation, yielding α-hydroxy-β-keto esters. acs.org

| Reagent/Catalyst | Transformation | Product from this compound |

| Sodium Borohydride (NaBH₄) | Selective keto reduction | Butyl 2-hydroxyhexanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Keto and ester reduction libretexts.org | Hexane-1,2-diol |

| Ketoreductase (KRED) + NADPH | Enantioselective keto reduction rsc.org | (R)- or (S)-Butyl 2-hydroxyhexanoate |

| Peroxyacid (e.g., mCPBA) | Baeyer-Villiger Oxidation unipd.it | Acetic pentanoic anhydride (B1165640) derivative |

| mCPBA (specific conditions) | α-Hydroxylation acs.org | Butyl 3-hydroxy-2-oxohexanoate |

The fragmentation and rearrangement of this compound and its parent acid, 2-oxohexanoic acid, are most relevant in the context of mass spectrometry (MS). Under electrospray ionization (ESI-MS), these molecules are typically observed as deprotonated ions, [M-H]⁻. Collision-induced dissociation (CID) of these ions reveals characteristic fragmentation pathways that have been studied in detail for related oxocarboxylic acids. researchgate.net

For a deprotonated α-keto acid, key fragmentation mechanisms include:

Decarboxylation (Loss of CO₂): This is a common pathway for carboxylic acids. For related oxo-acids, theoretical studies using Density Functional Theory (DFT) have shown that the elimination of CO₂ can occur via a concerted mechanism. This often involves an intramolecular 1,5-proton shift from another part of the molecule (e.g., an intact carboxyl group in a dicarboxylic acid) to the methylene (B1212753) moiety alpha to the deprotonated carboxyl group. researchgate.net

Successive Eliminations: Another observed pathway is the successive loss of small neutral molecules. For instance, deprotonated 4-oxopentanoic acid shows a sequential loss of water and then carbon monoxide (CO). The initial water loss produces a ketene (B1206846) anion, which can then rearrange to eliminate CO. researchgate.net

Anionic Cyclization: The gas-phase ion can undergo intramolecular cyclization. For 5-oxohexanoic acid, new anionic cyclization processes have been identified, which precede or accompany fragmentation. researchgate.net These rearrangements can lead to complex fragmentation patterns that are diagnostic of the original structure.

A proposed fragmentation pathway for deprotonated 2-oxohexanoic acid could involve the loss of CO₂ to form a pentanoyl anion, or cleavage adjacent to the keto group. The specific pathways are highly dependent on the internal energy of the ion. gre.ac.uk

| Fragmentation Process | Neutral Loss | Proposed Mechanism |

| Decarboxylation | CO₂ | Concerted mechanism with intramolecular proton transfer researchgate.net |

| Dehydration & Decarbonylation | H₂O, then CO | Elimination of water to form a ketene anion, followed by rearrangement and CO loss researchgate.net |

| Alpha-Cleavage | C₄H₉• (Butyl radical) | Cleavage of the C-C bond alpha to the ketone (less common in ESI) |

Reduction and Oxidation Pathways of the Keto Group

Catalytic Mechanisms in Oxoester Chemistry

Catalysis provides powerful tools for controlling the reactivity of keto-esters, enabling selective and efficient bond formation. Organocatalysis, in particular, has emerged as a key strategy. numberanalytics.com

Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. numberanalytics.com For keto-esters like this compound, a primary mode of organocatalytic activation involves the generation of a nucleophilic enolate intermediate.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered amidine base. researchgate.net While it is often considered non-nucleophilic, its primary role in reactions with keto-esters is as a Brønsted base. The mechanism for a DBU-catalyzed reaction typically proceeds as follows:

Enolate Formation: DBU abstracts a proton from the α-carbon (C3) of this compound. This is the most acidic position due to the electron-withdrawing effect of both the adjacent ketone (C2) and ester (C1) carbonyl groups. This deprotonation generates a resonance-stabilized enolate ion. nih.govacs.org

Nucleophilic Attack: The generated enolate is a potent nucleophile. It can attack a wide range of electrophiles (E⁺), such as aldehydes, imines, or Michael acceptors (e.g., α,β-unsaturated ketones), in a C-C bond-forming step. acs.orgmdpi.com For example, in a Michael addition, the enolate would add to the β-carbon of an activated alkene.

Protonation and Catalyst Regeneration: The resulting intermediate is then protonated, often by the protonated DBU (DBU-H⁺), to yield the final product and regenerate the DBU catalyst, thus completing the catalytic cycle.

This enolate-based strategy is central to many organocatalyzed reactions, including aldol (B89426), Mannich, and Michael reactions, allowing for the construction of complex molecular architectures from simple keto-ester precursors. mdpi.com

Enzymatic Reaction Mechanisms (e.g., ADH-catalyzed reductions)

The enzymatic reduction of α-keto esters such as this compound represents a powerful method for the synthesis of chiral α-hydroxy esters. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes utilized for this transformation. The catalytic mechanism of ADH-catalyzed reductions involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically the reduced form of nicotinamide adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon of the keto ester. This process is generally reversible, with the enzyme also capable of catalyzing the oxidation of an alcohol to a carbonyl compound, which requires the oxidized form of the cofactor (NAD⁺ or NADP⁺).

The active site of the ADH binds both the keto ester substrate and the nicotinamide cofactor. For many ADHs, a metal ion, often zinc, is present in the active site and aids in polarizing the carbonyl group of the substrate, thereby facilitating the hydride attack. The stereochemical outcome of the reduction is determined by the specific enzyme used, as the hydride can be delivered to either the re- or si-face of the prochiral ketone, leading to the corresponding (S)- or (R)-alcohol, respectively.

Research has identified specific enzymes with high activity and selectivity for aliphatic α-keto esters. For instance, two α-keto ester reductases, STKER-II and STKER-III, were purified from Streptomyces thermocyaneoviolaceus. STKER-II demonstrated significant activity for aliphatic α-keto esters with longer alkyl chains, such as 2-oxohexanoate and 2-oxoheptanoate. tandfonline.com The reduction of a related compound, ethyl 3-methyl-2-oxobutanoate, by these enzymes yielded the corresponding (R)-hydroxy ester with excellent enantiomeric excess. tandfonline.com

Since the nicotinamide cofactors are expensive, in situ regeneration is crucial for the practical application of these enzymatic reductions. unipd.it A common strategy is the "enzyme-coupled" approach, where a second enzyme, like glucose dehydrogenase or formate (B1220265) dehydrogenase, is used to regenerate the NADPH/NADH using a cheap sacrificial substrate like glucose or formate. Another method is the "substrate-coupled" approach, where the ADH itself oxidizes a sacrificial co-substrate, such as 2-propanol, to regenerate the cofactor. The equilibrium is driven towards the desired product by using a large excess of the co-substrate. core.ac.ukmdpi.com

Table 1: Examples of Enzymatic Reduction of Keto Esters

| Substrate | Enzyme/Organism | Product Configuration | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Ethyl 3-methyl-2-oxobutanoate | STKER-II / STKER-III from S. thermocyaneoviolaceus | (R)-hydroxy ester | Excellent | tandfonline.com |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | >99.5% | researchgate.net |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Mutant Alcohol Dehydrogenase from Lactobacillus kefir (LkTADH) | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | 99.5% | researchgate.net |

| tert-Butyl 4-methyl-3,5-dioxohexanoate | Recombinant Alcohol Dehydrogenase from Lactobacillus brevis (recLBADH) | (4S,5R)-tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate | >99% | core.ac.uk |

| tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | Oxidoreductase | (3R,5R)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate | >99% de | google.com |

Stereochemical Control and Asymmetric Induction in Reactions

The synthesis of specific stereoisomers of molecules derived from this compound is critical, particularly for pharmaceutical applications where biological activity is often dependent on chirality. smolecule.com Enantioselective and diastereoselective transformations are employed to control the formation of new stereocenters during a reaction.

Enzymatic reductions are a premier example of highly enantioselective and often diastereoselective transformations. The reduction of prochiral ketones or the kinetic resolution of racemic mixtures can yield products with very high optical purity. A powerful strategy is dynamic kinetic resolution (DKR), which combines the enzymatic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. The enzyme-catalyzed reduction of tert-butyl 4-methyl-3,5-dioxohexanoate, a related diketoester, is an excellent illustration of this principle. Using a recombinant alcohol dehydrogenase from Lactobacillus brevis (recLBADH), the reaction achieves a regio- and enantioselective reduction via DKR, introducing two new stereogenic centers to produce an almost enantiomerically and diastereomerically pure hydroxy-ketoester. core.ac.uk

Similarly, the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate with alcohol dehydrogenases from Lactobacillus species demonstrates exceptional regio- and enantioselectivity. researchgate.net The enzyme selectively reduces the C5-keto group to an (S)-configured alcohol, leaving the C3-keto group untouched and yielding the valuable statin intermediate (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate with an enantiomeric excess greater than 99.5%. researchgate.net Further reduction of this hydroxy-ketoester can also be performed with high diastereoselectivity. A patented process describes the reduction of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate using an oxidoreductase to yield the (3R,5S)-diol, a key intermediate for HMG-CoA reductase inhibitors, with high diastereomeric excess. google.com

These biocatalytic methods highlight the precision with which enzymes can differentiate between prochiral faces or enantiomers, leading to products with precisely controlled stereochemistry.

Table 2: Stereoselective Transformations of Oxoesters

| Transformation | Substrate | Catalyst/Reagent | Product | Stereoselectivity | Source |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | tert-Butyl 4-methyl-3,5-dioxohexanoate | recLBADH, NADP⁺, 2-propanol | (4S,5R)-tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate | >99% ee, >99% de | core.ac.uk |

| Regio- and Enantioselective Reduction | tert-Butyl 6-chloro-3,5-dioxohexanoate | LbADH | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | >99.5% ee | researchgate.net |

| Diastereoselective Reduction | tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | Oxidoreductase, Cofactor | (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate | >99% de | google.com |

A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgwordpress.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

In the context of oxoester synthesis and modification, chiral auxiliaries can be used to control the stereochemistry of reactions such as alkylation, aldol additions, or conjugate additions. For instance, Evans' oxazolidinone auxiliaries are widely used. wordpress.com An achiral carboxylic acid can be converted into an N-acyl oxazolidinone. Deprotonation forms a chiral enolate, where one face is sterically shielded by a substituent on the auxiliary (e.g., an isopropyl or phenyl group). The incoming electrophile, such as an alkyl halide, is therefore directed to the less hindered face, resulting in a diastereoselective alkylation. beilstein-journals.org Subsequent hydrolysis or alcoholysis removes the auxiliary, yielding an enantiomerically enriched α-substituted carboxylic acid or ester.

Another widely used class of auxiliaries is derived from amino alcohols, such as pseudoephedrine. wikipedia.orgharvard.edu When reacted with a carboxylic acid, it forms a stable amide. The α-proton of this amide can be deprotonated to form a rigid lithium chelate involving the auxiliary's hydroxyl group and the enolate oxygen. This chelated structure effectively blocks one face of the enolate, leading to highly diastereoselective alkylation from the opposite face. harvard.edu The auxiliary can then be cleaved to provide the enantiomerically enriched product.

While direct examples involving this compound are not prevalent in the reviewed literature, these principles are broadly applicable to the synthesis of chiral derivatives. For example, the α-position of a related ketoester could be stereoselectively functionalized by first converting the ester to an amide with a chiral auxiliary like pseudoephenamine, performing a diastereoselective reaction on the enolate, and then cleaving the auxiliary. harvard.edu This approach offers a powerful chemical alternative to biocatalytic methods for establishing stereocenters in molecules related to this compound.

Advanced Analytical Characterization in Butyl 2 Oxohexanoate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for determining the molecular structure of Butyl 2-oxohexanoate (B1239944). Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the compound's atomic connectivity and mass, while optical spectroscopies are vital for the analysis of chiral derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of Butyl 2-oxohexanoate. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, triplet), and integration (number of protons). For this compound, distinct signals are expected for the butyl ester and the hexanoyl chain moieties.

¹³C NMR: The carbon-13 NMR spectrum reveals the presence of each unique carbon atom. The chemical shifts for the carbonyl carbons of the ketone and ester groups are particularly diagnostic, typically appearing far downfield.

While specific experimental data for this compound is not publicly available, a predicted spectrum can be tabulated based on established chemical shift values for similar functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on predictive models and data from analogous structures.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| Hexanoyl-CH₃ (C6) | ~0.9 | t | Ester C=O (C1) | ~161 |

| Hexanoyl-CH₂ (C5) | ~1.3 | m | Ketone C=O (C2) | ~195 |

| Hexanoyl-CH₂ (C4) | ~1.6 | m | Hexanoyl-CH₂ (C3) | ~40 |

| Hexanoyl-CH₂ (C3) | ~2.8 | t | Hexanoyl-CH₂ (C4) | ~25 |

| Butyl-OCH₂ | ~4.2 | t | Hexanoyl-CH₂ (C5) | ~22 |

| Butyl-CH₂ | ~1.7 | m | Hexanoyl-CH₃ (C6) | ~14 |

| Butyl-CH₂ | ~1.4 | m | Butyl-OCH₂ | ~66 |

| Butyl-CH₃ | ~0.95 | t | Butyl-CH₂ | ~30 |

| Butyl-CH₂ | ~19 | |||

| Butyl-CH₃ | ~13.5 |

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The molecular ion ([M]⁺•) will correspond to the exact mass of the compound. Common fragmentation pathways for keto esters include α-cleavage and McLafferty rearrangements. cdnsciencepub.comrsc.org

Key fragmentation processes for this compound include:

α-Cleavage: Fission of the C-C bond adjacent to a carbonyl group. This can occur on either side of the ketonic carbonyl (C2-C3 bond) or next to the ester carbonyl (C1-C2 bond).

McLafferty Rearrangement: A hydrogen atom is transferred from a γ-carbon to a carbonyl oxygen, followed by cleavage of the β-bond. This can lead to the loss of a neutral alkene molecule.

Ester Group Fragmentation: The butyl group can fragment via loss of butene (56 Da) through a hydrogen rearrangement, or loss of a butyl radical (57 Da). acs.org

These fragmentation patterns provide a unique fingerprint that helps to confirm the molecule's identity. msu.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₀H₁₈O₃]⁺• | Molecular Ion |

| 143 | [C₇H₁₁O₃]⁺ | Loss of Propyl radical (•C₃H₇) from hexanoyl chain |

| 130 | [C₆H₁₀O₃]⁺• | Loss of butene (C₄H₈) via rearrangement from butyl ester |

| 115 | [C₅H₇O₃]⁺ | α-cleavage at C2-C3 with loss of butyl radical (•C₄H₉) |

| 87 | [C₄H₇O₂]⁺ | Acylium ion from cleavage of C4-C5 bond |

| 71 | [C₄H₇O]⁺ | Butyryl cation from cleavage at C2-C3 |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of ester O-C bond |

While this compound is an achiral molecule, research into its derivatives or related compounds often involves chiral molecules. nih.gov For these chiral analogues, optical spectroscopies like Circular Dichroism (CD) are essential for determining stereochemistry. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netrsc.org

The n→π* electronic transition of the carbonyl group in a chiral ketone or ester is sensitive to its stereochemical environment and typically produces a distinct signal (Cotton effect) in the CD spectrum. cdnsciencepub.com The sign and intensity of this Cotton effect can often be correlated to the absolute configuration of the stereocenter, for example, by applying the Octant Rule for ketones. researchgate.net Therefore, in studies involving chiral keto esters, CD spectroscopy is a powerful, non-destructive method for assigning or confirming the absolute configuration of enantiomers. researchgate.netmdpi.com

Mass Spectrometry (MS) and Gas-Phase Fragmentation Studies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for assessing the purity of this compound and for separating stereoisomers in related chiral research. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.

For research involving chiral analogues of this compound, determining the enantiomeric excess (ee), or optical purity, is critical. Chiral HPLC is the most common and reliable method for this purpose. cnr.it The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation. mdpi.com

Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely effective for separating a broad range of chiral compounds, including esters. mdpi.comresearchgate.net

Table 3: Representative Chiral HPLC Conditions for Keto Ester Separation These are general conditions; optimization is required for specific analytes.

| Parameter | Typical Conditions |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) mdpi.comgoogle.com |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 or 80:20 v/v) researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |

| Detection | UV (e.g., 220 nm or 254 nm) cnr.it |

| Temperature | Room Temperature or controlled (e.g., 25-30 °C) researchgate.net |

The areas of the two separated enantiomer peaks are integrated to calculate the enantiomeric excess.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. It is used for both assessing chemical purity and, with a chiral column, for analyzing stereoisomers.

Purity Analysis: A standard GC analysis is performed using a non-chiral capillary column, often with a polysiloxane-based stationary phase. The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and polarity. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection. The presence of any impurities would be indicated by additional peaks in the chromatogram.

Stereoisomer Analysis: For the separation of enantiomers of chiral keto esters, chiral GC is employed. nih.gov This requires a CSP, most commonly one based on derivatized cyclodextrins. chromatographyonline.comchromatographyonline.com These cyclic oligosaccharides create a chiral environment within the column that allows for the differential interaction and separation of enantiomers. gcms.cz This method is highly sensitive and accurate for determining the enantiomeric composition of volatile substances. chromatographyonline.com

Table 4: Representative GC Conditions for Purity and Chiral Analysis

| Parameter | Purity Analysis (Typical) | Stereoisomer Analysis (Typical) |

|---|---|---|

| Column | DB-5, HP-5ms (5% Phenyl Polysiloxane) | Cyclodextrin-based CSP (e.g., Rt-βDEXsm, Chiraldex G-TA) chromatographyonline.comgcms.cz |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Injector Temp. | ~250 °C | ~220 °C |

| Oven Program | Temperature ramp (e.g., 50 °C hold 2 min, then 10 °C/min to 280 °C) | Isothermal or slow ramp (e.g., 120 °C hold 5 min, then 2 °C/min to 160 °C) chromatographyonline.com |

| Detector | FID or MS | FID or MS |

Ultra-Performance Liquid Chromatography (UPLC) with Derivatization

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. researchgate.net For compounds like this compound, which possess a ketone functional group but may lack a strong chromophore for UV detection, derivatization is a key strategy to enhance detectability and improve chromatographic performance. researchgate.netwaters.com

The derivatization process involves reacting the analyte with a reagent to form a derivative with more favorable properties for analysis. In the case of this compound, the ketone moiety is the primary target for derivatization. Reagents such as 2,4-Dinitrophenylhydrazine (DNPH) and Girard's reagents are commonly employed for this purpose. researchgate.netwaters.com

DNPH reacts with the carbonyl group in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. chromatographyonline.com This derivative is highly colored and possesses a strong chromophore, making it readily detectable by UV-Vis detectors at wavelengths around 360 nm. waters.com This approach is widely used for the analysis of aldehydes and ketones in various matrices. waters.com

Girard's reagents, such as Girard's Reagent P (GP), are another class of derivatizing agents that react with ketones to form hydrazones. nih.govupenn.edu These reagents introduce a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the derivative. upenn.edu This significantly enhances the ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity for quantitative analysis. nih.govthermofisher.com The derivatization with GP is typically rapid, often completed within minutes at a slightly elevated temperature. nih.govescholarship.org

The resulting derivatized this compound can then be separated and quantified using a UPLC system, often coupled with a mass spectrometer (UPLC-MS/MS) for highly selective and sensitive detection. nih.gov The choice of chromatographic conditions, including the column, mobile phase composition, and gradient, is crucial for achieving optimal separation from other components in a sample matrix.

Table 1: Representative UPLC Parameters for the Analysis of Derivatized Ketones

| Parameter | Setting for DNPH Derivatives | Setting for Girard's Reagent P Derivatives |

| UPLC System | ACQUITY UPLC System or equivalent | Ultimate 3000 UPLC or equivalent nih.govthermofisher.com |

| Column | Reversed-phase C18, 1.9 µm, 2.1 x 100 mm | Reversed-phase, e.g., Kinetex biphenyl, 2.6 µm, 100 Å, 100 x 2.1 mm nih.gov |

| Mobile Phase A | Water | Water with 1% acetic acid nih.gov |

| Mobile Phase B | Acetonitrile | Acetonitrile with 1% acetic acid nih.gov |

| Flow Rate | 0.5 - 0.8 mL/min | 0.2 - 0.4 mL/min nih.gov |

| Column Temperature | 30 - 40 °C | 60 °C nih.govthermofisher.com |

| Injection Volume | 1 - 5 µL | 5 - 10 µL nih.gov |

| Detection | UV at 360 nm waters.com | High-Resolution Mass Spectrometry (HRMS) nih.govthermofisher.com |

| Derivatization Time | 1 hour at 40 °C researchgate.net | 10 minutes at 60 °C nih.govescholarship.org |

This table presents typical parameters based on the analysis of other ketones and serves as a potential starting point for method development for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions and crystal packing. While no specific crystal structure of this compound has been reported in the surveyed literature, the principles of X-ray crystallography can be applied to understand the potential solid-state structure of this compound.

For a small organic molecule like this compound, the first step would be to grow a single crystal of suitable size and quality. This can often be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The analysis of the crystal structure would reveal the precise molecular geometry of this compound. This includes the conformation of the butyl chain and the hexanoate (B1226103) backbone, as well as the planarity of the ester group. Furthermore, it would provide insight into how the molecules pack together in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions.

Organic molecules most commonly crystallize in a small number of space groups, with the monoclinic system being particularly prevalent. rsc.orgnist.gov For instance, the P2₁/c space group is one of the most common for organic compounds. rsc.orgnumberanalytics.com The unit cell parameters (a, b, c, α, β, γ) and the number of molecules in the asymmetric unit (Z') are fundamental data obtained from a crystallographic study. rsc.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₁₈O₃ |

| Formula Weight | 186.25 g/mol |

| Crystal System | Monoclinic wikipedia.orgnumberanalytics.com |

| Space Group | P2₁/c rsc.orgnumberanalytics.com |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) ** | ~95-105 |

| Volume (ų) ** | ~1500-2000 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | ~1.0-1.2 |

This table presents hypothetical crystallographic data for this compound based on common values for small organic molecules crystallizing in the monoclinic system.

The determination of the solid-state structure through X-ray crystallography would provide a definitive structural benchmark for this compound, complementing data from other analytical techniques and contributing to a complete understanding of its chemical nature.

Computational and Theoretical Studies on Butyl 2 Oxohexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Butyl 2-oxohexanoate (B1239944) at the electronic level.

Density Functional Theory (DFT) in Reaction Mechanism and Conformational Analysis

Density Functional Theory (DFT) has become a standard and versatile method in computational chemistry, balancing accuracy with computational cost, making it suitable for studying molecular structures and reaction mechanisms. fiveable.me DFT calculations are founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. fiveable.me

For Butyl 2-oxohexanoate, DFT is employed to map its conformational space. The molecule possesses several rotatable single bonds, including those within the butyl chain and between the carbonyl groups and the alkyl chain. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. This analysis identifies low-energy conformers, providing insight into the molecule's preferred shapes. Studies on related esters show that DFT can effectively predict energy differences between various conformers. For instance, in complex molecules, a combination of Monte Carlo conformational searches followed by DFT optimization is used to locate the most stable structures. rsc.org

DFT is also a powerful tool for investigating reaction mechanisms. For reactions such as keto-enol tautomerism, reduction of the ketone, or hydrolysis of the ester, DFT can be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. whiterose.ac.ukresearchgate.net This allows for the determination of activation energy barriers, which are critical for predicting reaction rates and understanding selectivity. For example, DFT studies on related ketones have been used to model the steric effects of alkyl groups on reactivity, showing how bulky groups can hinder nucleophilic attack at a carbonyl carbon. The choice of functional and basis set is crucial for accuracy, with hybrid functionals like B3LYP often providing reliable results for molecular geometries and reaction barriers. fiveable.mewhiterose.ac.uknih.gov

| Method Type | Examples | General Application |

|---|---|---|

| Hybrid DFT Functionals | B3LYP, PBE0, M06-2X | Widely used for geometry optimization, transition state searching, and calculating thermochemical properties of organic molecules. fiveable.mewhiterose.ac.uknih.govmdpi.com Often provides a good balance of accuracy and computational efficiency. |

| Basis Sets | 6-31G, 6-31+G(d), 6-311++G(d,p), def2-TZVPP | Used to describe the atomic orbitals. Pople-style basis sets (e.g., 6-31G) are common. whiterose.ac.uk The addition of polarization (d,p) and diffuse (++) functions is important for accurately describing systems with lone pairs and for calculating properties like vibrational frequencies and NMR shieldings. nih.govresearchgate.net |

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound. By calculating these properties and comparing them with experimental data, the proposed molecular structure can be validated.

DFT methods are frequently used to compute vibrational frequencies. rsc.org These theoretical frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. Although calculated frequencies in the harmonic approximation are often systematically higher than experimental values, they can be scaled using empirical factors to achieve good agreement. science.gov This allows for the confident assignment of spectral bands to specific functional group vibrations, such as the characteristic C=O stretching frequencies of the ketone and ester groups in this compound.

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. rsc.orgnih.gov The calculations provide theoretical shielding constants for each nucleus (e.g., ¹H and ¹³C), which can be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental NMR spectra is a powerful method for confirming molecular structure and assigning specific resonances, especially for complex molecules. researchgate.net

| Spectroscopy | Functional Group | Predicted Range (Based on similar compounds) | Reference |

|---|---|---|---|

| IR (cm⁻¹) | Ketone C=O Stretch | ~1700-1730 | |

| Ester C=O Stretch | ~1735-1750 | ||

| ¹³C NMR (ppm) | Ketone Carbonyl (C2) | ~195-205 | |

| Ester Carbonyl (C1) | ~160-170 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations are excellent for studying static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govwustl.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent box). wustl.educolumbia.edu

In Silico Modeling for Enzyme-Substrate Interactions

The biotransformation of ketoesters is of significant interest, particularly for the synthesis of chiral alcohols using enzymes like alcohol dehydrogenases (ADHs). In silico modeling techniques, such as molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM), are essential for understanding how substrates like this compound bind to an enzyme's active site and undergo catalysis. biorxiv.orgmdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand (the substrate) when bound to a receptor (the enzyme). biorxiv.org For this compound, docking simulations into the active site of an ADH can identify the most stable binding pose. These models can reveal key interactions, such as hydrogen bonds between the substrate's ketone oxygen and amino acid residues (like Tyrosine) or the nicotinamide (B372718) cofactor (NAD(P)H), as well as hydrophobic interactions between the butyl and hexanoyl chains and nonpolar residues in the binding pocket. researchgate.net

Homology modeling is often used when the crystal structure of the specific enzyme is unknown. biorxiv.org A 3D model of the target enzyme is built based on the known structure of a related, homologous protein. This model can then be used for docking studies. Such approaches have been successfully applied to investigate and engineer ADHs for improved activity and selectivity towards related ketoester substrates. researchgate.net By analyzing the enzyme-substrate complex, researchers can identify key amino acid residues that control substrate binding and stereoselectivity, providing a rational basis for site-directed mutagenesis to create more efficient biocatalysts. researchgate.net

| Interaction Type | Enzyme/Cofactor Group | Substrate Group | Significance |

|---|---|---|---|

| Hydrogen Bond | Tyr-OH, Ser-OH | Ketone C=O | Orients the substrate for hydride attack and stabilizes the transition state. researchgate.net |

| Electrostatic | Zn²⁺ (in metal-dependent ADHs) | Ketone C=O | Polarizes the carbonyl bond, making it more susceptible to reduction. mdpi.com |

| Hydride Transfer | NAD(P)H | Ketone Carbonyl Carbon | The key chemical step of the reduction reaction. |

| Hydrophobic | Nonpolar residues (e.g., Leu, Ile, Phe) | Butyl and Propyl Chains | Determines substrate specificity and can influence enantioselectivity by constraining the substrate's orientation. researchgate.net |

Theoretical Photochemistry of Oxoesters

The photochemistry of carbonyl compounds is a rich field, and theoretical methods are essential for understanding the underlying mechanisms. nih.govcsic.es Oxoesters, containing a ketone functionality, can undergo several photochemical reactions upon absorption of UV light. The primary process is typically the excitation of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition). oup.com

One of the most important photochemical pathways for ketones with accessible γ-hydrogens is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction through a six-membered cyclic transition state to form a 1,4-biradical intermediate. oup.com For this compound, the ketone is at the C2 position, so hydrogen abstraction could potentially occur from the C5 position of the hexanoate (B1226103) chain. Theoretical models, including Monte Carlo simulations and DFT calculations, have been used to estimate the probabilities of intramolecular hydrogen transfer in various oxoesters. koreascience.kr These studies show that the geometry and conformational flexibility of the molecule are critical in determining whether the reactive hydrogen can approach the excited carbonyl oxygen within the required distance and orientation for abstraction to occur. oup.comkoreascience.kr

Following the formation of the biradical, it can undergo either cleavage (e.g., β-cleavage) to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative. Computational studies can help predict the relative energies of the transition states for these competing pathways. nih.govmdpi.com Theoretical studies on related unsaturated dicarbonyls have shown that photoisomerization to a ketene (B1206846) intermediate via hydrogen abstraction is a major pathway. nih.gov These theoretical approaches provide a framework for predicting the likely photoproducts and understanding the complex reaction cascades that can be initiated by light. acs.org

Derivatization and Functionalization Strategies for Research Applications of Butyl 2 Oxohexanoate

Strategic Functional Group Interconversions of the Keto and Ester Moieties

The reactivity of the keto and ester groups in Butyl 2-oxohexanoate (B1239944) allows for their selective conversion into other functional groups, thereby altering the molecule's chemical characteristics and creating new synthetic possibilities. These interconversions can be used to introduce new functionalities, protect reactive sites, or modify electronic properties.

A key transformation targets the carbonyl of the keto group. For instance, in analogous compounds like ethyl 2-oxohexanoate, the keto group can be converted into a 2,2-difluoro functionality. google.com This is achieved by reacting the keto ester with a fluorinating agent such as (diethylamino)sulfur trifluoride (DAST). google.com This conversion from a ketone to a gem-difluoroalkane significantly alters the local electronic environment and steric profile.

Another important interconversion is the protection of the keto group via ketalization. The keto group can be derivatized to a dibutyl ketal by reacting it with 14% boron trifluoride in n-butanol (BF3/n-butanol). researchgate.net This reaction is particularly useful in multi-step syntheses where the keto group needs to be masked to prevent unwanted side reactions while other parts of the molecule are being manipulated. researchgate.net The resulting ketal is stable under many reaction conditions but can be readily removed to regenerate the ketone.

Furthermore, the molecule exists in a chemical equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism. pressbooks.pub The enol tautomer, while typically the minor component at equilibrium, features a nucleophilic carbon-carbon double bond and a hydroxyl group, offering alternative pathways for derivatization. pressbooks.pub The deprotonated enolate form is a strong nucleophile, crucial for forming new carbon-carbon bonds. pressbooks.pub

| Original Group | Reagent(s) | Resulting Group | Application | Reference |

| 2-Keto | (Diethylamino)sulfur trifluoride (DAST) | 2,2-Difluoro | Functional group modification | google.com |

| 2-Keto | 14% BF3 in n-butanol | Dibutyl Ketal | Protection, Analytical Derivatization | researchgate.net |

| 2-Keto | Base or Acid | Enol/Enolate | Intermediate for C-C bond formation | pressbooks.pub |

Regioselective and Stereoselective Derivatizations for Chiral Building Blocks

The prochiral nature of the ketone in Butyl 2-oxohexanoate makes it an ideal substrate for stereoselective transformations to produce chiral building blocks, which are of immense value in pharmaceutical and fine chemical synthesis. uni-duesseldorf.deunipd.it The most significant of these transformations is the asymmetric reduction of the 2-keto group to a chiral 2-hydroxy group, yielding enantiomerically enriched butyl 2-hydroxyhexanoate.

Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such reductions. unipd.it A variety of microorganisms and isolated enzymes are capable of catalyzing this reaction with high precision. uni-duesseldorf.deresearchgate.net

Whole-Cell Biocatalysts: Aerobic thermophiles, such as Bacillus stearothermophilus, have been shown to reduce α-keto esters stereoselectively to the corresponding (R)-alcohols with excellent enantiomeric excess (>99% e.e.). researchgate.net

Isolated Enzymes: Oxidoreductases, and specifically ketoreductases (KREDs), are widely employed for the asymmetric reduction of carbonyl compounds. uni-duesseldorf.de These enzymes, often used in combination with a cofactor regeneration system (e.g., using glucose dehydrogenase), can produce either the (R) or (S) enantiomer of the corresponding hydroxy ester, depending on the specific enzyme selected. uni-duesseldorf.de

The resulting chiral α-hydroxy esters are versatile synthetic intermediates, readily used in the synthesis of complex natural products and active pharmaceutical ingredients. unipd.it

| Substrate | Biocatalyst/Enzyme | Product | Stereoselectivity | Reference |

| Ethyl 3-methyl-2-oxobutanoate | Bacillus stearothermophilus DSM 297 | Ethyl (R)-2-hydroxy-3-methylbutanoate | >99% e.e. | researchgate.net |

| α- and β-ketoesters | Carbonyl reductase from Neurospora crassa (NcCR) | Corresponding α- and β-hydroxyesters | High | uni-duesseldorf.de |

| Ethyl pyruvate | Salinispora tropica | (S)-ethyl lactate | 99% e.e. | researchgate.net |

Preparation of Advanced Synthetic Intermediates (e.g., for statin synthesis)

The structural motif of a keto ester, exemplified by this compound, is a core component in several key intermediates used in the industrial synthesis of statins, a class of cholesterol-lowering drugs. nih.govacs.org While not a direct precursor itself, its analogs undergo critical transformations to build the complex architecture of drugs like atorvastatin (B1662188). nih.govacs.orgjchemrev.com

A crucial intermediate in many atorvastatin syntheses is tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. nih.gov The synthesis of this molecule often starts from precursors that share the keto-ester functionality, which is elaborated through a series of chemo-enzymatic steps. For example, a key step can be the cyanolysis of a related chloro-dihydroxyhexanoate intermediate. nih.gov The synthesis of another key intermediate, (S)-4-chloro-3-hydroxybutanoate, is often achieved through the asymmetric reduction of a keto ester, highlighting the importance of this functional group in accessing the correct stereochemistry for the final drug. acs.org

The synthesis of ethyl 6-cyano-2-oxohexanoate, a close analog, is also relevant as it serves as a precursor for statin intermediates. These examples underscore how the keto-ester scaffold of this compound is central to building blocks required for the synthesis of complex pharmaceuticals.

| Intermediate Name | Target Drug Class | Key Structural Feature | Reference |

| tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | Statins (e.g., Atorvastatin) | Chiral di-oxygenated hexane (B92381) backbone | nih.gov |

| (S)-4-chloro-3-hydroxybutanoate | Statins (e.g., Rosuvastatin, Atorvastatin) | Chiral β-hydroxy ester | acs.org |

| Ethyl 6-cyano-2-oxohexanoate | Statins | Cyano-keto ester |

Analytical Derivatization for Enhanced Detection and Separation

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), direct analysis of this compound can be challenging due to its polarity, potential for thermal instability, or the complicating effects of keto-enol tautomerism. google.comgoogle.comacs.org Therefore, analytical derivatization is often employed to convert the molecule into a form with more favorable properties for separation and detection. google.comgoogle.com

For Gas Chromatography (GC-MS): To increase volatility and thermal stability, the functional groups can be converted to less polar derivatives. The keto group can be converted to a dibutyl ketal, and the ester can be transesterified if necessary, using reagents like 14% BF3 in n-butanol. researchgate.net This process converts the polar keto and carboxyl groups into more volatile derivatives suitable for GC analysis. researchgate.net Similarly, for related acidic compounds, esterification to form butyl esters is a common strategy to improve their behavior in GC systems. google.comgoogle.com

For High-Performance Liquid Chromatography (HPLC): In chiral HPLC analysis, the equilibrium between the keto and enol forms can lead to complex chromatograms and prevent accurate determination of enantiomeric excess. acs.org To overcome this, the β-ketoester can be derivatized into a corresponding enol phosphate (B84403). acs.org This locks the molecule into a single, stable form, allowing for clean separation and reliable quantification of the enantiomers. acs.org For enhancing detection in LC-MS, especially for related carboxylic acids, derivatization with reagents like 2-hydrazinoquinoline (B107646) can be used to introduce a readily ionizable tag. nih.gov

| Analytical Technique | Target Group(s) | Derivatization Reaction | Purpose | Reference |

| GC-MS | Keto, Carboxyl (if hydrolyzed) | Ketalization/Esterification with BF3/n-butanol | Increase volatility and thermal stability | researchgate.net |

| GC-MS | Carboxyl (if hydrolyzed) | Butylation (formation of butyl ester) | Convert to a more volatile derivative | google.comgoogle.com |

| Chiral HPLC | Keto/Enol system | Conversion to Enol Phosphate | Prevent on-column epimerization; stabilize for analysis | acs.org |

| LC-MS | Carboxyl (if hydrolyzed) | Reaction with 2-hydrazinoquinoline | Enhance detection sensitivity | nih.gov |

Development of Conjugates and Linkers for Chemical Biology Research

The field of chemical biology utilizes small molecules as probes to study and manipulate biological systems. frontiersin.orgsmolecule.com this compound, by virtue of its ketone functional group, can be readily derivatized to create such probes. The ketone serves as a chemical handle for conjugation, allowing the molecule to be covalently attached to other functional units like fluorescent dyes, affinity tags (e.g., biotin), or large biomolecules. spirochem.comugent.be

The most common conjugation chemistry for ketones involves their reaction with molecules containing hydrazide or alkoxyamine (hydroxylamine) functional groups. spirochem.com

Hydrazone Formation: The ketone reacts with a hydrazide-functionalized linker or tag to form a stable hydrazone bond.

Oxime Formation: The ketone reacts with a hydroxylamine-functionalized linker or tag to form an even more stable oxime bond.

These reactions are bioorthogonal, meaning they proceed under mild, aqueous conditions without interfering with most biological functional groups, making them ideal for labeling complex biological samples. spirochem.com By attaching this compound to a reporter molecule, researchers can track its localization within cells or identify its binding partners, providing valuable insights into its biological role. smolecule.comugent.be

| Reactive Handle on this compound | Linker/Probe Functional Group | Resulting Covalent Linkage | Application | Reference |

| Ketone | Hydrazide (R-C(O)NHNH₂) | Hydrazone | Creating chemical probes, bioconjugation | spirochem.com |

| Ketone | Hydroxylamine/Alkoxyamine (R-ONH₂) | Oxime | Creating stable bioconjugates for biological studies | spirochem.com |

Applications of Butyl 2 Oxohexanoate in Advanced Organic Synthesis